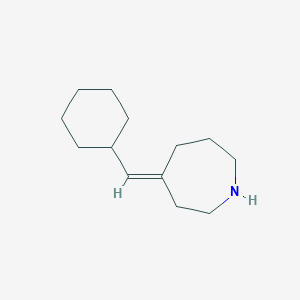
4-(Cyclohexylmethylene)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylmethylene)azepane is a seven-membered heterocyclic compound containing a nitrogen atom within its ring structure. This compound is notable for its unique structural features, which include a cyclohexylmethylene group attached to the azepane ring. The presence of the nitrogen atom in the ring imparts significant chemical reactivity and potential for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethylene)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylmethylene bromide with azepane in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient catalytic processes. For instance, palladium-catalyzed decarboxylation reactions have been employed to produce azepane derivatives under mild conditions with high yields . These methods are advantageous due to their scalability and the ability to produce high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Cyclohexylmethylene)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclohexylmethylene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated azepane derivatives.
Substitution: N-alkyl or N-acyl azepane derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclohexylmethylene)azepane has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexylmethylene)azepane and its derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the azepane ring can form hydrogen bonds or coordinate with metal ions, facilitating binding to biological targets. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects. For example, azepane derivatives have been shown to inhibit glycosidases, enzymes involved in carbohydrate metabolism .
Comparación Con Compuestos Similares
Azepane: A saturated analog of 4-(Cyclohexylmethylene)azepane, lacking the cyclohexylmethylene group.
Azepine: An unsaturated analog with a double bond in the ring structure.
Oxepane: A seven-membered ring compound with an oxygen atom instead of nitrogen.
Thiepane: A seven-membered ring compound with a sulfur atom instead of nitrogen.
Uniqueness: this compound is unique due to the presence of the cyclohexylmethylene group, which imparts additional steric and electronic properties. This structural feature enhances its reactivity and potential for forming diverse derivatives compared to its analogs .
Propiedades
Fórmula molecular |
C13H23N |
|---|---|
Peso molecular |
193.33 g/mol |
Nombre IUPAC |
(4E)-4-(cyclohexylmethylidene)azepane |
InChI |
InChI=1S/C13H23N/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13/h11-12,14H,1-10H2/b13-11+ |
Clave InChI |
ZAGQCMVPNSEHIF-ACCUITESSA-N |
SMILES isomérico |
C1CCC(CC1)/C=C/2\CCCNCC2 |
SMILES canónico |
C1CCC(CC1)C=C2CCCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Cyclohexylcarbonyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylic acid](/img/structure/B15282646.png)
![1-(2-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282649.png)
![(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B15282654.png)
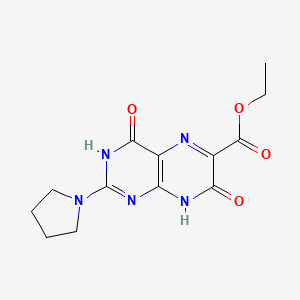
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B15282667.png)
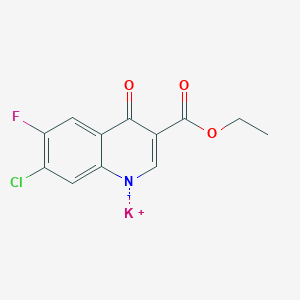
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15282681.png)
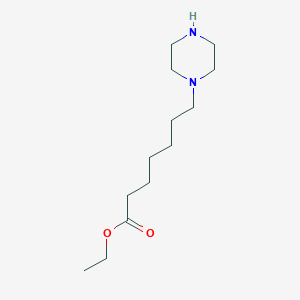
![4-hydroxy-5-methoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B15282694.png)
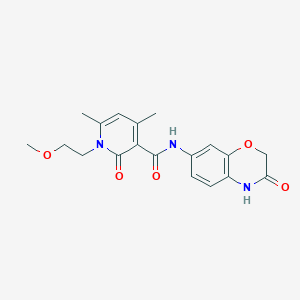
![6-(3-Chloro-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282711.png)
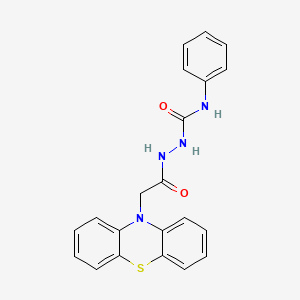
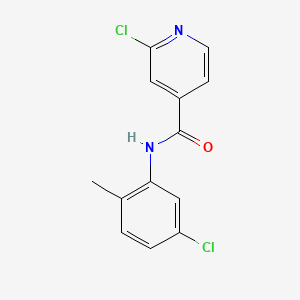
![3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282737.png)
